N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-propoxybenzamide
Description
The compound N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-propoxybenzamide features a benzofuran core substituted at the 2-position with a 3-chloro-4-methoxyphenyl carbonyl group and at the 3-position with a 4-propoxybenzamide moiety. Its structural complexity arises from the combination of a heterocyclic benzofuran ring, halogenated aromatic substituents (chloro, methoxy), and a flexible propoxy chain.
Properties
Molecular Formula |
C26H22ClNO5 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C26H22ClNO5/c1-3-14-32-18-11-8-16(9-12-18)26(30)28-23-19-6-4-5-7-21(19)33-25(23)24(29)17-10-13-22(31-2)20(27)15-17/h4-13,15H,3,14H2,1-2H3,(H,28,30) |
InChI Key |
OUELAMCJWNLUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-propoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Chlorinated Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the benzofuran core is reacted with chlorinated methoxybenzoyl chloride under basic conditions.
Attachment of the Propoxybenzamide Moiety: This final step can be accomplished through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Chloro-4-methoxyphenyl)benzamide (3c)
- Structure : Simplifies the target compound by replacing the benzofuran core with a single benzamide group linked to the 3-chloro-4-methoxyphenyl moiety .
- Synthesis: Synthesized via nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroaromatics (yield: 75%) .
2-(4-Bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide (BH31613)
- Structure: Shares the benzofuran core and 3-chloro-4-methoxyphenyl carbonyl group but substitutes the 4-propoxybenzamide with a 4-bromophenoxyacetamide chain .
Fragment 5 (3-Chloro-4-fluorobenzamide)
- Structure : A simpler analog featuring a 3-chloro-4-fluorophenyl group linked to benzamide .
- Biological Activity : Demonstrated potent binding to the adenine pocket of a target protein via halogen bonding (Cl–Gly151) and hydrogen bonding (Ser211) .
- Key Differences : The absence of a methoxy group and heterocyclic core limits its structural overlap with the target compound.
Antibacterial Derivatives
- Compound 79: A structurally complex derivative containing a 3-chloro-4-methoxyphenyl group linked to a pyrrolidinone-benzimidazole scaffold. Exhibited potent antibacterial activity (MIC: 0.24 μg/mL against E. coli) .
Physicochemical and Structural Properties
*Predicted using computational tools (e.g., ChemAxon).
Key Observations:
- The benzofuran core and propoxy group in the target compound increase molecular weight and lipophilicity (higher LogP) compared to simpler analogs like 3c and Fragment 4.
- The bromophenoxy group in BH31613 further elevates LogP, suggesting reduced aqueous solubility compared to the target compound.
Binding Interactions and Target Specificity
- Fragment 5 : Binds deeply in the adenine pocket via halogen and hydrogen bonds, highlighting the importance of the chloro substituent .
- Target Compound : The 3-chloro-4-methoxyphenyl group may similarly engage in halogen bonding, while the benzofuran core could provide rigidity for optimal orientation in binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
